Ethylenethiourea-d4

Description

Properties

IUPAC Name |

4,4,5,5-tetradeuterioimidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQAZBWRQCGBEV-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(NC(=S)N1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662033 | |

| Record name | (4,4,5,5-~2~H_4_)Imidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352431-28-8 | |

| Record name | (4,4,5,5-~2~H_4_)Imidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352431-28-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethylenethiourea-d4: A Comprehensive Technical Guide for Researchers

An in-depth examination of the chemical properties, analytical applications, and experimental protocols for Ethylenethiourea-d4, a critical internal standard for the quantification of Ethylenethiourea.

Introduction

This compound (ETU-d4) is the deuterated form of Ethylenethiourea (ETU), a metabolite and degradation product of the widely used ethylenebisdithiocarbamate (EBDC) fungicides.[1][2] Due to the toxicological concerns associated with ETU, including its classification as a probable human carcinogen and a teratogen, highly sensitive and accurate methods for its detection and quantification in various matrices are essential.[2][3] ETU-d4 serves as an indispensable tool in these analytical methods, primarily as an internal standard in mass spectrometry-based techniques, to ensure the reliability and accuracy of ETU quantification.[4][5]

This technical guide provides a comprehensive overview of this compound, including its chemical structure and properties. It details its application in established analytical protocols such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of ETU in biological and environmental samples.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Ethylenethiourea, where four hydrogen atoms on the ethylene bridge have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to ETU but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.

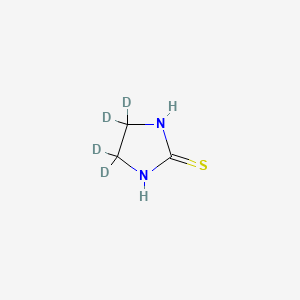

Chemical Structure:

-

Systematic Name: 2-Imidazolidinethione-4,4,5,5-d4[6]

-

Synonyms: Ethylene-d4 thiourea, 4,4,5,5-tetradeuterioimidazolidine-2-thione[6]

-

CAS Number: 352431-28-8[6]

-

Molecular Formula: C₃H₂D₄N₂S[6]

-

Molecular Weight: 106.18 g/mol [6]

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of Ethylenethiourea (unlabeled) is provided in the table below, which are expected to be very similar for the deuterated analogue.

| Property | Value |

| Physical State | White to off-white solid[7] |

| Melting Point | 203 °C |

| Solubility in Water | 2% (30 °C) |

| Vapor Pressure | 16 mmHg (20 °C) |

Data Presentation: Analytical Method Performance

The use of this compound as an internal standard significantly improves the precision and accuracy of ETU quantification. The following tables summarize the performance characteristics of various analytical methods employing ETU-d4.

Table 1: Performance of LC-MS/MS Methods for ETU Quantification

| Parameter | Urine Analysis[4][5] | Water Analysis[8] | Food Analysis[9] |

| Linearity Range | 0.1 - 54 ng/mL | 0.004 - 2.000 ng/mL | - |

| Limit of Detection (LOD) | 0.05 ng/mL | - | - |

| Limit of Quantification (LOQ) | 0.5 µg/L | 5.2 ng/L | 5 ng/g |

| Within-Run Precision (%RSD) | 3 - 5% | - | < 25% |

| Between-Run Precision (%RSD) | 9% | - | - |

| Recovery | - | 97 - 105% | 71 - 121% |

Table 2: Performance of GC-MS Methods for ETU Quantification

| Parameter | Urine Analysis[1][3] |

| Linearity Range | 0 - 200 µg/L |

| Limit of Detection (LOD) | 0.5 µg/g creatinine |

| Limit of Quantification (LOQ) | 2 µg/L |

| Within-Run Precision (%CV) | < 17% |

| Between-Run Precision (%CV) | < 20% |

| Recovery | > 90% |

Experimental Protocols

Detailed methodologies for the analysis of Ethylenethiourea using this compound as an internal standard are provided below. These protocols are based on established and published methods.

Analysis of ETU in Human Urine by LC-MS/MS

This protocol is adapted from methods described for biomonitoring of ETU exposure.[4]

4.1.1. Materials and Reagents

-

Ethylenethiourea (ETU) standard

-

This compound (ETU-d4) internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ultra-pure water

-

Dichloromethane

-

Solid-supported liquid extraction (SLE) columns

4.1.2. Preparation of Solutions

-

ETU-d4 Stock Solution (10 g/L): Accurately weigh approximately 100 mg of ETU-d4 into a 10-mL volumetric flask and dissolve in acetonitrile.[4]

-

ETU-d4 Working Solution (1 mg/L): Pipette 10 µL of the ETU-d4 stock solution into a 100-mL volumetric flask and dilute to the mark with ultra-pure water.[4]

-

ETU Stock Solution (1 g/L): Prepare in the same manner as the ETU-d4 stock solution using the ETU standard and methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking pooled, ETU-free urine with known concentrations of ETU.

4.1.3. Sample Preparation

-

Pipette 2 mL of urine sample into a vial.

-

Add 50 µL of the ETU-d4 working solution (1 mg/L) and mix.[4]

-

Apply the sample to an SLE column.

-

Elute the ETU and ETU-d4 from the column with dichloromethane.[4]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]

4.1.4. LC-MS/MS Analysis

-

LC Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[4]

-

MS Detection: Operate the mass spectrometer in positive ion mode using selected reaction monitoring (SRM). Monitor specific precursor-to-product ion transitions for both ETU and ETU-d4.

Analysis of ETU in Human Urine by GC-MS

This protocol involves a derivatization step to increase the volatility of ETU for gas chromatography.[1][3]

4.2.1. Materials and Reagents

-

Ethylenethiourea (ETU) standard

-

This compound (ETU-d4) internal standard

-

Dichloromethane

-

N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

-

tert-butyldimethylsilyl chloride (TBDMSCl)

-

Diatomaceous earth column

4.2.2. Sample Preparation and Derivatization

-

Spike the urine sample with ETU-d4 internal standard.

-

Extract ETU and ETU-d4 from the urine using a diatomaceous earth column with dichloromethane as the eluent.[3]

-

Evaporate the eluate to dryness.

-

Derivatize the residue by reacting it with a mixture of MTBSTFA and TBDMSCl to form the bis-(tert-butyldimethylsilyl) derivative of ETU.[1]

4.2.3. GC-MS Analysis

-

GC Column: A suitable capillary column for pesticide analysis.

-

Injection Mode: Splitless.

-

MS Detection: Operate in electron impact (EI) mode with single-ion monitoring (SIM) to detect the characteristic ions of the derivatized ETU and ETU-d4.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the analysis of Ethylenethiourea using this compound as an internal standard.

Caption: Experimental workflow for ETU analysis in urine by LC-MS/MS.

References

- 1. Urinary Ethylenethiourea as a Biomarker of Exposure to Ethylenebisdithiocarbamates | Springer Nature Experiments [experiments.springernature.com]

- 2. fao.org [fao.org]

- 3. Application of gas chromatography-mass spectrometry for the determination of urinary ethylenethiourea in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. Analysis of ethylenethiourea as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethylene thiourea D4 | CAS 352431-28-8 | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. Development and validation of ethylenethiourea determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of Ethylenethiourea-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Ethylenethiourea (ETU), with a specific focus on the preparation of its deuterated analog, Ethylenethiourea-d4 (ETU-d4). This document details the established synthetic methodologies, purification techniques, and characterization data, serving as a valuable resource for researchers in drug development and related scientific fields where isotopically labeled internal standards are essential for quantitative analysis.

Introduction

Ethylenethiourea (ETU), chemically known as imidazolidine-2-thione, is a compound of significant interest due to its use as a vulcanization accelerator in the rubber industry. However, it is also a degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, leading to its presence as a residue in food and the environment. Concerns over its potential carcinogenicity and teratogenicity have necessitated sensitive and accurate methods for its detection and quantification.

Isotopically labeled internal standards are crucial for achieving high accuracy and precision in quantitative mass spectrometry-based assays. This compound (ETU-d4), where the four hydrogen atoms on the ethylene backbone are replaced with deuterium, is the preferred internal standard for the analysis of ETU. This guide provides the necessary information for the laboratory-scale synthesis of this important analytical standard.

Synthesis of Ethylenethiourea and this compound

The most common and well-established method for the synthesis of ethylenethiourea is the reaction of ethylenediamine with carbon disulfide.[1][2] The synthesis of the deuterated analog, this compound, follows the same reaction pathway, utilizing the commercially available deuterated starting material, ethylenediamine-d4.

Synthetic Pathway

The reaction proceeds through the formation of a dithiocarbamic acid intermediate, which then undergoes cyclization upon heating to form the stable five-membered ring of ethylenethiourea.

Caption: General reaction scheme for the synthesis of Ethylenethiourea.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of both unlabeled and deuterated ethylenethiourea.

| Parameter | Ethylenethiourea (Unlabeled) | This compound (Deuterated) |

| Starting Material | Ethylenediamine | Ethylenediamine-d4 |

| Reagent | Carbon Disulfide | Carbon Disulfide |

| Typical Yield | 83-89%[1] | Not explicitly reported, but expected to be similar to unlabeled synthesis. |

| Molecular Formula | C₃H₆N₂S | C₃H₂D₄N₂S |

| Molecular Weight | 102.16 g/mol [2] | 106.18 g/mol |

| Melting Point | 197-198 °C[1] | Not explicitly reported, expected to be similar to unlabeled. |

| Isotopic Purity | N/A | Typically >98 atom % D |

Experimental Protocols

The following protocols are based on the well-established procedure from Organic Syntheses for the preparation of unlabeled ethylenethiourea.[1] The protocol for the synthesis of this compound is adapted from this procedure, substituting ethylenediamine with ethylenediamine-d4.

Synthesis of Ethylenethiourea

Materials:

-

Ethylenediamine (98%)

-

Carbon Disulfide

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of ethylenediamine (1.0 mole) in a mixture of ethanol (250 mL) and water (250 mL) is prepared.

-

Carbon disulfide (1.0 mole) is added dropwise to the stirred ethylenediamine solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is heated to reflux for 1 hour.

-

Concentrated hydrochloric acid (15 mL) is carefully added, and the mixture is refluxed for an additional 9-10 hours.

-

The reaction mixture is cooled in an ice bath to induce crystallization.

-

The precipitated product is collected by suction filtration and washed with cold acetone.

-

The crude product can be recrystallized from water to yield pure ethylenethiourea as white crystals.

Synthesis of this compound

Materials:

-

Ethylenediamine-d4 (98 atom % D)

-

Carbon Disulfide

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of ethylenediamine-d4 (e.g., 0.1 mole) in a mixture of ethanol (25 mL) and water (25 mL) is prepared.

-

Carbon disulfide (0.1 mole) is added dropwise to the stirred ethylenediamine-d4 solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is heated to reflux for 1 hour.

-

Concentrated hydrochloric acid (1.5 mL) is carefully added, and the mixture is refluxed for an additional 9-10 hours.

-

The reaction mixture is cooled in an ice bath to induce crystallization.

-

The precipitated product is collected by suction filtration and washed with cold acetone.

-

The crude product can be recrystallized from D₂O or a suitable organic solvent to yield pure this compound.

Caption: A generalized workflow for the synthesis of Ethylenethiourea.

Purification and Characterization

Purification

Recrystallization is the primary method for purifying both ethylenethiourea and its deuterated analog. Water is a suitable solvent for the recrystallization of unlabeled ethylenethiourea. For this compound, to avoid isotopic dilution, recrystallization should ideally be performed from deuterated water (D₂O) or a suitable anhydrous organic solvent. The purity of the final product can be assessed by measuring its melting point and through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Characterization

The identity and isotopic enrichment of the synthesized compounds should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR of unlabeled ethylenethiourea will show a singlet for the four equivalent methylene protons. In the case of this compound, the intensity of this signal will be significantly reduced, confirming successful deuteration. The two N-H protons will also be visible, although their chemical shift can be solvent-dependent.

-

¹³C NMR will show two signals for unlabeled ethylenethiourea, one for the methylene carbons and one for the thiocarbonyl carbon. The spectrum of the deuterated analog will be similar, though the signals for the deuterated carbons may show coupling to deuterium.

-

²H NMR (Deuterium NMR) of this compound will show a signal corresponding to the deuterium atoms on the ethylene backbone, providing direct evidence of isotopic labeling.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound. The mass spectrum of the deuterated compound will show a molecular ion peak at m/z 106, which is four mass units higher than that of the unlabeled compound (m/z 102). The isotopic distribution of the molecular ion cluster can be used to calculate the percentage of deuterium incorporation.

-

Safety Considerations

-

Ethylenediamine is corrosive and a respiratory irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbon disulfide is highly flammable and toxic. All operations involving carbon disulfide must be conducted in a fume hood, away from ignition sources.

-

Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

-

The reaction to synthesize ethylenethiourea can be vigorous. It is important to control the addition rate of carbon disulfide and to have cooling available.

This technical guide provides a foundational understanding of the synthesis and isotopic labeling of ethylenethiourea. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

Ethylenethiourea-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Ethylenethiourea-d4 (ETU-d4), focusing on its core application as an internal standard in analytical chemistry. This document outlines its chemical properties, details its use in experimental protocols, and provides context regarding the metabolic pathway of its non-deuterated analogue, Ethylenethiourea (ETU).

This compound is the deuterated form of Ethylenethiourea, a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides.[1] Due to its chemical stability and distinct mass, ETU-d4 serves as an ideal internal standard for the quantification of ETU in various biological and environmental matrices.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 352431-28-8[2][3][4][5] |

| Molecular Weight | 106.18 g/mol [2][5][6][7][8] |

| Molecular Formula | C₃H₂D₄N₂S[2][3] |

| Synonyms | 2-Imidazolidinethione-d4, 4,4,5,5-tetradeuterioimidazolidine-2-thione[4][5] |

| Appearance | White to off-white solid[3] |

Experimental Protocols: Quantification of Ethylenethiourea in Urine using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol for the analysis of ETU in human urine, a common application for ETU-d4. This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[9][10][11][12]

1. Sample Preparation:

-

A known volume of urine (e.g., 2 mL) is pipetted into a sample vial.

-

A precise amount of this compound working solution (e.g., 50 µL of a 1 mg/L solution) is added as the internal standard.[9][10]

-

The sample is diluted with ultrapure water and mixed.

-

The mixture is then subjected to solid-supported liquid extraction (SLE) using a diatomaceous earth column to remove interfering matrix components.[9][10]

-

The analyte is eluted with a suitable organic solvent (e.g., dichloromethane).

-

The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[9][10]

2. LC-MS/MS Analysis:

-

Chromatography: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column.[13][14][15]

-

Mass Spectrometry: The eluent from the chromatography column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification: The concentrations of ETU and ETU-d4 are determined by selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for each compound. The ratio of the peak area of ETU to the peak area of ETU-d4 is used to calculate the concentration of ETU in the original sample, correcting for any sample loss during preparation and instrumental variability.[9][10][11][12]

Metabolic Pathway of EBDC Fungicides to Ethylenethiourea

While this compound itself is not typically studied for its biological effects, its utility as an internal standard is directly related to the toxicology of its non-deuterated counterpart, Ethylenethiourea. ETU is a known metabolite of EBDC fungicides such as mancozeb and maneb.[1][16] Understanding this metabolic pathway is crucial for researchers in toxicology and environmental science.

References

- 1. benchchem.com [benchchem.com]

- 2. epa.gov [epa.gov]

- 3. Ethylene thiourea (ETU). A review of the genetic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.vtt.fi [cris.vtt.fi]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. tandfonline.com [tandfonline.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ethylenethiourea | C3H6N2S | CID 2723650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. series.publisso.de [series.publisso.de]

- 10. zora.uzh.ch [zora.uzh.ch]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of ethylenethiourea as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A simple method for the determination of ethylene-thiourea (ETU) in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to Commercial Ethylenethiourea-d4 Analytical Standards for Researchers

For researchers, scientists, and drug development professionals, the procurement of high-purity, reliable analytical standards is a critical cornerstone of accurate and reproducible experimental outcomes. This guide provides an in-depth overview of the commercial suppliers of Ethylenethiourea-d4, a key isotopic-labeled internal standard for the quantitative analysis of Ethylenethiourea (ETU).

Ethylenethiourea is a metabolite and degradation product of ethylene bisdithiocarbamate (EBDC) fungicides and is also used as a vulcanization accelerator in the production of neoprene and polyacrylate rubbers.[1] Due to its potential carcinogenicity, monitoring ETU levels in food, environmental, and biological samples is of significant regulatory importance.[1] Isotope dilution mass spectrometry, employing this compound as an internal standard, is a highly effective method for the precise quantification of ETU.[2][3][4]

Commercial Supplier Analysis

A thorough review of the market identifies two primary commercial suppliers of this compound analytical standards: LGC Standards and HPC Standards. Both companies offer the product in various formats to cater to diverse research needs.

| Supplier | Product Name | CAS Number | Product Code | Available Quantities | Purity | Format |

| LGC Standards | Ethylene thiourea D4 | 352431-28-8 | TRC-A636900 | Contact for details | Not specified | Neat |

| Ethylene-d4 Thiourea | 352431-28-8 | CDN-D-5348 | 0.05 g, 0.1 g | 98 atom % D, min 98% Chemical Purity | Neat | |

| Ethylene thiourea D4 100 µg/mL in Acetone | 352431-28-8 | DRE-XA13330100AC | Contact for details | Not specified | Solution | |

| HPC Standards | D4-Ethylene thiourea | 352431-28-8 | 681813 | 1 x 10 mg | High-purity | Neat |

Experimental Protocols: Isotopic Dilution Method for ETU Analysis

The use of this compound as an internal standard in an isotopic dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is a well-established technique for the accurate quantification of ETU in various matrices.[2][3][5]

Sample Preparation

A generic sample preparation workflow for the analysis of ETU in a liquid matrix (e.g., urine) is outlined below.

LC-MS/MS Analysis

The reconstituted sample is then analyzed by LC-MS/MS.

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.[3]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used. Detection is performed in Selected Reaction Monitoring (SRM) mode.

Quantification

Quantification is achieved by calculating the ratio of the peak area of the analyte (ETU) to the peak area of the internal standard (this compound). A calibration curve is constructed using standards of known ETU concentrations and a fixed concentration of the internal standard.[3]

Supplier Selection Framework

The choice of a suitable supplier for this compound analytical standards should be based on a systematic evaluation of several key factors.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. Analysis of ethylenethiourea as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. Isotope dilution - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Navigating the Metabolic Maze: A Technical Guide to the Fate of Ethylenethiourea-d4 in Toxicological Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the metabolic journey of Ethylenethiourea-d4 (ETU-d4) within toxicological studies. Ethylenethiourea (ETU), a primary metabolite of the widely used ethylenebisdithiocarbamate (EBDC) fungicides, is a compound of significant toxicological concern, recognized for its carcinogenic and teratogenic properties.[1][2] Its deuterated isotopologue, ETU-d4, serves as a critical tool in metabolic research, primarily as a stable isotope tracer and an internal standard for quantitative analysis.[3][4] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ETU, serving as a proxy for the metabolic fate of ETU-d4. It further details the experimental protocols for its quantification and illustrates the key metabolic and toxicity pathways.

Quantitative Analysis of Ethylenethiourea Pharmacokinetics

Understanding the pharmacokinetic profile of Ethylenethiourea (ETU) is fundamental to assessing its toxicological risk. The following tables summarize key quantitative data from studies in rodent models, which are commonly used in toxicological research. Given that this compound (ETU-d4) is utilized as a tracer, its pharmacokinetic behavior is expected to closely mirror that of the non-deuterated ETU, although minor variations due to the kinetic isotope effect are possible.[5][6][7]

| Parameter | Species | Dose | Value | Reference |

| Elimination Half-life (t½) | Rat | 240 mg/kg (oral) | 9.4 hours | [1] |

| Mouse | 240 mg/kg (oral) | 5.5 hours | [1] | |

| Human | 8.9 µg/kg (oral) | 17-23 hours | [3] | |

| Urinary Excretion | Rat | 100 mg/kg (oral, ¹⁴C-ETU) | 72.8% of radioactivity in 24h | [8] |

| Rat | 100 mg/kg (oral, 4,5-¹⁴C-ETU) | 80.2% of radioactivity in 24h | [9] | |

| Human | Ingestion via wine | 48.3% of ingested ETU excreted unchanged | [10] |

Table 1: Pharmacokinetic Parameters of Ethylenethiourea

| Tissue | Species | Time Post-Dose | Observation | Reference |

| Maternal & Fetal Tissues | Rat & Mouse | 3 hours | Similar ETU levels | [1] |

| Thyroid Gland | Rat | - | Accumulation of radioactivity | [9] |

| Various Tissues | Rat | 2 hours | Peak radioactivity levels | [9] |

| Various Tissues | Rat | 24 hours | Negligible radioactivity levels (except thyroid) | [9] |

Table 2: Tissue Distribution of Ethylenethiourea

Experimental Protocols for Ethylenethiourea Quantification

Accurate quantification of ETU in biological matrices is crucial for toxicological assessment. The following is a detailed methodology for the analysis of ETU in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly sensitive method that employs ETU-d4 as an internal standard.

Urinary Ethylenethiourea Analysis by LC-MS/MS

This protocol is based on established methods for the sensitive determination of ETU in urine.[4][11]

Objective: To quantify the concentration of Ethylenethiourea (ETU) in urine samples.

Materials:

-

Urine samples

-

Ethylenethiourea (ETU) analytical standard

-

This compound (ETU-d4) internal standard solution (e.g., 1 mg/L in acetonitrile)

-

Dichloromethane (DCM)

-

Ultrapure water

-

Formic acid

-

Methanol (HPLC grade)

-

Solid-supported liquid extraction (SLE) cartridges

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Pipette 2 mL of the urine sample into a sample vial.

-

Add 50 µL of the ETU-d4 internal standard working solution.

-

Add 1 mL of ultrapure water and mix.

-

Transfer the sample solution onto an SLE cartridge.

-

-

Extraction:

-

Allow the sample to absorb onto the cartridge for 10 minutes.

-

Add 6 mL of dichloromethane to the cartridge to elute the analytes.

-

After 10 minutes, add another 6 mL of dichloromethane.

-

Collect the entire eluate.

-

-

Evaporation and Reconstitution:

-

Evaporate the collected eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a suitable C18 column.

-

Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization mode.

-

Use multiple reaction monitoring (MRM) to detect the transitions for ETU and ETU-d4.

-

-

-

Quantification:

-

Prepare calibration standards in pooled urine and process them in the same manner as the samples.

-

Calculate the concentration of ETU in the samples by comparing the peak area ratio of ETU to ETU-d4 against the calibration curve.

-

Caption: Workflow for the quantification of Ethylenethiourea in urine.

Metabolic Pathways of Ethylenethiourea

The biotransformation of Ethylenethiourea (ETU) involves several metabolic reactions, primarily occurring in the liver. The main identified metabolites are formed through oxidation and methylation. The metabolic stability of this compound is expected to be high, with the deuterium atoms making the C-D bonds more resistant to cleavage than the corresponding C-H bonds, a phenomenon known as the kinetic isotope effect.[7] However, the overall metabolic pathway is presumed to be the same as that of ETU.

The degradation of ETU in mice primarily involves oxidation at the sulfur atom, leading to the formation of 2-imidazolin-2-yl sulfenate as a major degradation product.[12] Ethyleneurea (EU) has also been detected as a minor metabolite.[12] In rats, metabolites such as imidazoline, ethylene urea, and 4-imidazolin-2-one have been identified in urine.[13] Furthermore, 1-methylthiourea has been detected in the plasma of female rats.[10]

Caption: Primary metabolic transformations of Ethylenethiourea.

Mechanism of Ethylenethiourea-Induced Thyroid Toxicity

The primary mechanism of Ethylenethiourea (ETU) toxicity is its interference with thyroid hormone synthesis. ETU inhibits the enzyme thyroid peroxidase (TPX), which is essential for the iodination of thyroglobulin, a critical step in the production of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)).[14][15] This inhibition leads to a decrease in circulating thyroid hormone levels, which in turn stimulates the pituitary gland to release more thyroid-stimulating hormone (TSH).[16][17] Chronic stimulation of the thyroid by TSH can lead to hyperplasia and, eventually, tumors of the thyroid gland.[16][18]

Caption: Mechanism of thyroid toxicity induced by Ethylenethiourea.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the metabolic fate of Ethylenethiourea (ETU) in toxicological studies, with this compound (ETU-d4) serving as an indispensable analytical tool. The data presented highlights the rapid absorption and excretion of ETU, with the thyroid gland being a key target for accumulation and toxicity. While the metabolic profile of ETU has been partially elucidated, further research is warranted to fully characterize all metabolites and their respective toxicological activities.

For drug development professionals, the use of deuterated compounds like ETU-d4 as internal standards is a well-established practice. However, the potential for kinetic isotope effects to alter the pharmacokinetic profile of a deuterated drug candidate compared to its non-deuterated counterpart should be carefully considered during development.[6][7] Future studies could focus on directly investigating the metabolic fate of ETU-d4 to confirm its metabolic stability and to explore any potential deuterium-specific metabolic pathways, however minor they may be. Such studies would further solidify the foundation for its use as a reliable tracer in advancing our understanding of the toxicology of Ethylenethiourea.

References

- 1. A comparison of the distribution, metabolism and excretion of ethylenethiourea in the pregnant mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Analysis of ethylenethiourea as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (14C)Ethylenethiourea: distribution, excretion, and metabolism in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic fate of ethylenethiourea in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. mdpi.com [mdpi.com]

- 12. cris.vtt.fi [cris.vtt.fi]

- 13. ovid.com [ovid.com]

- 14. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Reproductive toxicity and thyroid effects in Sprague Dawley rats exposed to low doses of ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reversibility Of Ethylenethiourea-induced Thyroid Lesions. » Risk Sciences International [risksciences.com]

- 18. Comparative carcinogenicity of ethylene thiourea with or without perinatal exposure in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethylenethiourea-d4: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Ethylenethiourea-d4 (ETU-d4), a deuterated analog of Ethylenethiourea (ETU). ETU is a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides and is of significant interest in toxicological and metabolic research due to its potential goitrogenic and carcinogenic properties. ETU-d4 serves as an invaluable internal standard in analytical methodologies for the precise quantification of ETU in various matrices. This guide details the available data on its isotopic purity, stability under different conditions, and provides generalized experimental protocols for its assessment.

Isotopic Purity of this compound

The isotopic purity of a deuterated standard is a critical parameter, ensuring the accuracy and reliability of quantitative analyses. It refers to the percentage of the deuterated molecules relative to the total amount of the compound.

Table 1: Isotopic Purity of Commercially Available this compound

| Parameter | Specification | Source |

| Isotopic Purity (atom % D) | 98% | [1] |

| Chemical Purity (CP) | 98% | [1] |

Stability of this compound

The stability of ETU-d4 is crucial for its use as an internal standard, as any degradation or isotopic exchange can compromise the integrity of analytical results.

Storage and Handling Recommendations

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: For long-term storage, it is advisable to store the compound at -20°C. For short-term storage, refrigeration at 4°C is suitable.[2]

-

Protection from Light: As with many organic compounds, exposure to light should be minimized to prevent photodegradation. Storage in amber vials or in the dark is recommended.

-

Inert Atmosphere: To prevent oxidation, handling and storage under an inert atmosphere, such as nitrogen or argon, is best practice.

Stability in Solution

Limited specific quantitative data on the long-term stability of ETU-d4 under various conditions is publicly available. However, studies utilizing ETU-d4 as an internal standard provide some insights into its stability in solution.

Table 2: Reported Stability of this compound in Solution

| Solvent | Storage Temperature | Duration | Conclusion | Source |

| Water | 4°C | At least 3 months | Stable | [2] |

Experimental Protocols

Determination of Isotopic Purity by Mass Spectrometry

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS). The following is a generalized protocol.

1. Sample Preparation:

- Accurately weigh a small amount of the this compound standard.

- Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

- Perform serial dilutions to obtain a final concentration appropriate for the mass spectrometer being used.

2. LC-MS Analysis:

- Liquid Chromatography (LC): Employ a suitable LC column (e.g., C18) and mobile phase to achieve chromatographic separation of the analyte from any potential impurities.

- Mass Spectrometry (MS):

- Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

- Acquire data in full scan mode to observe the isotopic distribution of the molecular ion.

- The mass spectrometer should be calibrated to ensure high mass accuracy.

3. Data Analysis:

- Extract the ion chromatograms for the unlabeled Ethylenethiourea (M+0) and the deuterated this compound (M+4).

- Integrate the peak areas for each isotopic species.

- Calculate the isotopic purity using the following formula:

- Isotopic Purity (%) = [Area(M+4) / (Area(M+0) + Area(M+4))] x 100

- Corrections for the natural isotopic abundance of carbon, nitrogen, and sulfur should be applied for highly accurate measurements.

Stability Assessment of this compound in Solution

To assess the stability of this compound under specific conditions (e.g., different temperatures, pH values, or in a particular matrix), a long-term stability study can be performed.

1. Preparation of Stability Samples:

- Prepare a stock solution of this compound in the desired solvent or matrix at a known concentration.

- Aliquot the solution into multiple vials to be stored under the different test conditions (e.g., -20°C, 4°C, room temperature).

- Prepare separate sets of samples for each time point to be tested.

2. Storage:

- Store the prepared samples under the defined conditions and protect them from light.

3. Analysis at Timed Intervals:

- At each predetermined time point (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of samples from each storage condition.

- Analyze the samples using a validated analytical method, such as LC-MS, to determine the concentration of this compound.

- A freshly prepared standard solution should be analyzed concurrently to serve as a reference.

4. Data Evaluation:

- Compare the concentration of this compound in the stored samples to the initial concentration (time 0).

- The compound is considered stable if the measured concentration remains within a predefined acceptance range (e.g., ±15%) of the initial concentration.

- Assess for the appearance of any degradation products.

Visualizations

Metabolic Pathway of Ethylenethiourea

This compound is expected to follow the same metabolic pathways as its unlabeled counterpart. In metabolic studies, ETU-d4 can be administered to trace the formation of its metabolites. The primary metabolic route involves oxidation.[3]

Caption: Metabolic pathway of this compound.

Experimental Workflow for Isotopic Purity and Stability Assessment

The following diagram illustrates a general workflow for the comprehensive analysis of this compound, encompassing both isotopic purity determination and stability testing.

Caption: Experimental workflow for ETU-d4 analysis.

References

Ethylenethiourea-d4: A Technical Safety and Handling Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling precautions, and relevant toxicological data for Ethylenethiourea-d4 (ETU-d4). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and application of this compound in a laboratory setting.

Compound Identification and Properties

This compound is the deuterated form of Ethylenethiourea (ETU), an organosulfur compound used as a vulcanization accelerator in the rubber industry and a degradation product of ethylenebisdithiocarbamate (EBDC) fungicides.[1][2] Due to its toxicological profile, understanding its safety and handling is critical.

Table 1: Physical and Chemical Properties of Ethylenethiourea

| Property | Value | Source |

| Chemical Formula | C3H2D4N2S | [3] |

| Molecular Weight | 106.19 g/mol (for d4) | Calculated |

| Appearance | White to pale-green crystalline solid | [4][5] |

| Odor | Faint, amine-like or rotten-egg like | [4][6][7] |

| Melting Point | 197 - 201 °C (387 - 394 °F) | [6][7] |

| Solubility in Water | 19 g/L | [6][8] |

| log Pow (Octanol/Water Partition Coefficient) | -0.66 to -0.92 | [6][9] |

| Vapor Pressure | 0.2 hPa @ 170 °C | [7] |

| Flash Point | 252 °C (486 °F) | [7][10] |

GHS Hazard Classification and Safety Data

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[3][6] The primary hazards include carcinogenicity, reproductive toxicity, and target organ toxicity.[3][6]

Table 2: GHS Classification and Hazard Statements

| GHS Classification | Hazard Statement | GHS Pictogram |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

|

| Carcinogenicity (Category 2) | H351: Suspected of causing cancer |

|

| Reproductive toxicity (Category 1B) | H360 / H361: May damage fertility or the unborn child |

|

| Specific target organ toxicity - repeated exposure (Category 1) | H372: Causes damage to organs (thyroid) through prolonged or repeated exposure |

|

| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects |

|

Toxicological Data

Table 3: Acute and Chronic Toxicity Data

| Parameter | Value | Species | Route | Source |

| LD50 (Oral) | 1832 mg/kg | Rat | Oral | [1][6][11] |

| Reference Dose (RfD) | 0.00008 mg/kg/day | - | Oral | [8][12] |

Carcinogenicity: Ethylenethiourea is classified as a Group B2, probable human carcinogen by the EPA.[1][8][12] Animal studies have shown that it can cause thyroid and liver cancer.[10][12] The National Toxicology Program (NTP) noted an increased incidence of thyroid tumors in rats, and thyroid, liver, and pituitary gland tumors in mice exposed to ETU.[8][12]

Reproductive and Developmental Toxicity: ETU may damage fertility or the unborn child.[3][6][7] It is a potent teratogen in rats, causing birth defects when administered orally or dermally.[8][12]

Target Organ Toxicity: The primary target organ for ETU toxicity is the thyroid gland.[6][7][8] Prolonged or repeated exposure causes damage to the thyroid.[3][6]

Occupational Exposure Limits

Table 4: Occupational Exposure Limits

| Organization | Limit | Notes |

| NIOSH | Lowest feasible concentration | Recommended for occupational carcinogens.[10] |

| Finland | TWA: 0.2 mg/m³; STEL: 0.6 mg/m³ | - |

NIOSH: National Institute for Occupational Safety and Health; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.

Mechanism of Action: Thyroid Toxicity

Ethylenethiourea's primary mechanism of toxicity involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[6][13] This inhibition disrupts the normal production of thyroxine (T4) and triiodothyronine (T3).[13]

Figure 1: Mechanism of this compound (ETU-d4) Induced Thyroid Toxicity. ETU-d4 inhibits thyroid peroxidase (TPO), preventing the oxidation of iodide and subsequent iodination of thyroglobulin, thus blocking thyroid hormone synthesis.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure to this compound.

Handling:

-

Avoid all personal contact, including inhalation. [13]

-

Use in a well-ventilated area, preferably within a chemical fume hood.[6][13]

-

Wear appropriate personal protective equipment (PPE).[6][10]

-

Wash hands thoroughly with soap and water after handling.[10][13]

-

Work clothes should be laundered separately.[13]

Storage:

-

Store in tightly closed containers in a cool, well-ventilated area.[10]

-

Incompatible with acrolein and strong oxidizing agents (e.g., perchlorates, peroxides, nitrates).[10]

Personal Protective Equipment (PPE)

Table 5: Recommended Personal Protective Equipment

| Body Part | Equipment | Standard/Specification |

| Eyes/Face | Safety glasses with side-shields or goggles. | NIOSH (US) or EN 166 (EU).[6] |

| Skin/Hands | Chemical-resistant gloves (e.g., PVC). | EN 374.[13] |

| Body | Protective clothing, lab coat, or overalls. P.V.C. apron may be necessary.[10][13] | - |

| Respiratory | NIOSH-approved respirator with appropriate cartridges if engineering controls are insufficient or for emergencies.[6][10] | - |

Note: Contact lenses should not be worn when working with this substance.[10]

Emergency and First Aid Procedures

Table 6: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][14] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation occurs.[6][13][14] |

| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7][10][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7][14] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][14]

-

Special Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[6][14]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust. Evacuate personnel to safe areas.[6][14]

-

Environmental Precautions: Prevent product from entering drains.[6][14]

-

Cleanup: Use dry clean-up procedures. Sweep up or vacuum up spills and place in a suitable, closed container for disposal. Avoid generating dust.[13][14]

Experimental Protocols Overview

The following sections outline the general methodologies for key toxicological studies, based on established international guidelines.

Carcinogenicity Study

A long-term carcinogenicity study is designed to assess the carcinogenic potential of a substance after prolonged and repeated exposure.

Figure 2: General Workflow for a Carcinogenicity Study. This diagram outlines the key phases of a long-term carcinogenicity bioassay according to OECD guidelines.

Methodology:

-

Objective: To identify the carcinogenic potential and characterize the dose-response relationship for tumor formation.[3]

-

Test System: Typically conducted in two rodent species, commonly rats and mice.[3][4]

-

Dose Administration: The test substance (this compound) is administered daily, usually mixed in the diet or by gavage, for a major portion of the animal's lifespan (e.g., 18-24 months).[3][4]

-

Dose Groups: A control group and at least three dose levels are used.

-

Observations: Animals are monitored for clinical signs of toxicity, body weight changes, food consumption, and tumor development.

-

Pathology: At the end of the study, a full necropsy is performed, and tissues are examined histopathologically to identify and classify tumors.[4]

Reproductive/Developmental Toxicity Screening

These studies assess the potential for a substance to interfere with reproduction and normal development.

Methodology (based on OECD TG 421):

-

Objective: To screen for effects on male and female reproductive performance, including gonadal function, mating, conception, and development of offspring.[1][9]

-

Dose Administration: The test substance is administered orally to males for a minimum of four weeks (including a pre-mating period) and to females throughout the study (approx. 63 days).[1][9]

-

Mating: Animals are mated one-to-one.

-

Endpoints Evaluated:

-

Pathology: Gross necropsy and histopathology of parental reproductive organs are performed.[1]

Conclusion

This compound is a hazardous compound requiring strict safety protocols. Its primary health risks include carcinogenicity, reproductive toxicity, and specific damage to the thyroid gland through the inhibition of thyroid peroxidase. Researchers must adhere to the handling, storage, and personal protective equipment guidelines outlined in this document and the substance's Safety Data Sheet to ensure a safe laboratory environment. Understanding the mechanism of toxicity and the design of relevant toxicological studies is essential for the responsible use of this chemical in research and development.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. Comparative carcinogenicity of ethylene thiourea with or without perinatal exposure in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ecetoc.org [ecetoc.org]

- 6. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. epa.gov [epa.gov]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. cusabio.com [cusabio.com]

- 12. ramazzini.org [ramazzini.org]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Ethylenethiourea in Food and Environmental Matrices: A Technical Guide

Affiliation: Google Research

Abstract

Ethylenethiourea (ETU), a degradation product and metabolite of ethylene bis(dithiocarbamate) (EBDC) fungicides, is a compound of significant toxicological concern. Its presence in the food chain and environment necessitates sensitive and reliable analytical methods for monitoring and risk assessment. This technical guide provides an in-depth overview of the occurrence of ETU in food and environmental samples, detailed experimental protocols for its determination, and a review of its formation and toxicological pathways. Quantitative data from various studies are summarized, and key processes are visualized to offer a comprehensive resource for researchers, scientists, and professionals in drug development and food safety.

Introduction

Ethylenethiourea (ETU) is primarily formed from the degradation of EBDC fungicides such as mancozeb, maneb, and zineb.[1] These fungicides are extensively used in agriculture to protect a wide range of crops, leading to the potential for ETU residues in raw and processed foods.[2][3] ETU can also be formed during the cooking of produce treated with EBDCs.[4] Beyond its agricultural origins, ETU is utilized in the rubber industry as a vulcanization accelerator.[4]

The toxicological profile of ETU is of particular concern. It is recognized as a potent teratogen and has been shown to cause thyroid, liver, and pituitary tumors in laboratory animals.[4][5] The U.S. Environmental Protection Agency (EPA) has classified ETU as a probable human carcinogen (Group B2).[4] The primary mechanism of its toxicity involves the inhibition of thyroid peroxidase, an essential enzyme for the synthesis of thyroid hormones.[6][7] Given its potential health risks, monitoring ETU levels in foodstuffs and the environment is crucial for consumer protection.

This guide details the analytical methodologies for ETU detection, summarizes its occurrence in various matrices, and illustrates its chemical formation and biological action pathways.

Formation of Ethylenethiourea from EBDC Fungicides

ETU is a principal breakdown product of EBDC fungicides. The degradation process can occur in the environment (on plants, in soil, and in water), during food processing, and as a result of metabolism in organisms.[2][8] The chemical transformation involves the removal of the metallic ions (manganese and zinc in the case of mancozeb) and subsequent cyclization.

The degradation of mancozeb, a widely used EBDC fungicide, serves as a representative pathway for ETU formation. This process can be influenced by factors such as moisture, temperature, and light.[9]

Caption: Degradation pathway of Mancozeb to Ethylenethiourea (ETU).

Occurrence of Ethylenethiourea

ETU residues have been detected in a variety of food commodities and environmental samples. The levels are generally low, often below 0.1 mg/kg.[2] However, processing of foods containing EBDC residues can sometimes lead to an increase in ETU concentrations.

Occurrence in Food Samples

Monitoring studies have consistently found ETU residues in fruits, vegetables, and processed products. A large survey in the USA (1989-1990) found that 82% of approximately 5700 food samples had no measurable ETU residues (LOD 0.001 mg/kg), and all detected levels were below 0.1 mg/kg.[2] Another US FDA program detected ETU in 65 out of 864 baby food samples, with the highest level at 0.06 mg/kg.[2]

Table 1: Reported Levels of Ethylenethiourea (ETU) in Selected Food Commodities

| Food Category | Commodity | Country/Region | Concentration Range (mg/kg) | Reference |

| Fruits | Apples | - | LQ: 0.011 | [10] |

| Strawberries | - | LQ: 0.007 | [10] | |

| Grapes | USA | Not Detected (<0.005) | [2] | |

| Canned Fruits | - | Fortified recovery studies performed | [11] | |

| Vegetables | Potatoes | - | <0.1 | [12] |

| Tomatoes | - | <0.1 | [12] | |

| Lettuce | - | - | [10] | |

| Canned Spinach | - | Fortified recovery studies performed | [11] | |

| Processed Foods | Baby Foods | USA | Up to 0.06 | [2] |

| Grape Juice | USA | Not Detected (<0.005) | [2] | |

| Tomato Juice | Turkey | 0.08 - 0.11 | [13] |

Note: LQ = Limit of Quantification. Data represents a selection from various studies and is not exhaustive.

Occurrence in Environmental Samples

ETU's high water solubility and mobility create a potential for the contamination of water resources.[14] Its persistence in soil and water is influenced by environmental conditions such as temperature, humidity, and microbial activity.[15]

Table 2: Reported Levels of Ethylenethiourea (ETU) in Environmental Samples

| Matrix | Location/Condition | Finding/Concentration | Reference |

| Water | Groundwater (USA) | Detected in 0.1% of rural wells (at >4.5 µg/L) | [16] |

| Drinking Water (USA) | Detected in one public well at 0.21 µg/L | [14] | |

| Surface Water | Not Detected (at <0.1 µg/L) in one study | [14] | |

| Lab Study (Tropical) | 1.29 mg/L ETU after 8 days from mancozeb addition | [15] | |

| Soil | Lab Study (Tropical) | Half-life of 1.5 hours (active soil) | [15] |

| Lab Study (Tropical) | Half-life of 28 hours (sterilized soil) | [15] |

Experimental Protocols for ETU Analysis

The determination of ETU residues requires sensitive analytical methods capable of detecting low concentrations in complex matrices. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose.[17][18]

General Analytical Workflow

The analysis of ETU typically involves extraction from the sample matrix, a cleanup step to remove interfering co-extractives, and instrumental analysis for quantification.

Caption: General experimental workflow for the analysis of ETU.

Detailed Methodology: LC-MS/MS for Food Samples

This protocol is a synthesis based on methodologies described in the literature.[10][17][19]

1. Sample Extraction:

-

Objective: To extract ETU from the food matrix.

-

Procedure:

-

Homogenize a representative portion of the food sample (e.g., 10-15 g).

-

Add an appropriate extraction solvent. Methanol is commonly used.[17][20] Acetonitrile or dichloromethane can also be employed.[10][21] For instance, add 30 mL of methanol to 15 g of homogenized sample.

-

Shake, blend, or vortex vigorously for a specified time (e.g., 1-2 minutes) to ensure thorough extraction.

-

Centrifuge the mixture to separate the solid material from the liquid extract.

-

Collect the supernatant for the cleanup step.

-

2. Extract Cleanup (Solid-Phase Extraction - SPE):

-

Objective: To remove matrix components that could interfere with LC-MS/MS analysis.

-

Procedure:

-

Condition an SPE cartridge (e.g., Alumina[17][19] or a combination of graphitized carbon black and primary secondary amine (PSA)[10]) with the extraction solvent.

-

Load a measured aliquot of the sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences while retaining ETU.

-

Elute the ETU from the cartridge using a stronger solvent or solvent mixture.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for injection.

-

3. Instrumental Analysis (LC-MS/MS):

-

Objective: To separate, detect, and quantify ETU.

-

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Typical LC Conditions:

-

Column: Reversed-phase C18 or a column designed for polar compounds.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate to improve ionization.

-

Injection Volume: 5-20 µL.

-

-

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).[17]

-

Detection Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions are monitored for confident identification and quantification.[17]

-

Example Transition 1 (Quantifier): m/z 103 -> [Specific Product Ion]

-

Example Transition 2 (Qualifier): m/z 103 -> [Specific Product Ion]

-

-

-

Quantification: An internal standard, such as an isotopically labeled ETU (d4-ETU), is often used to correct for matrix effects and variations in recovery.[21][22] A calibration curve is generated using matrix-matched standards or standards in solvent. The limit of quantitation (LOQ) is typically in the range of 5-10 ng/g (ppb).[10][17]

Toxicological Pathway: Inhibition of Thyroid Peroxidase

The primary adverse effect of ETU is its impact on the thyroid gland.[4][7] ETU inhibits thyroid peroxidase (TPX), the key enzyme in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)). This inhibition disrupts the hypothalamic-pituitary-thyroid (HPT) axis.

The mechanism involves the oxidative metabolism of ETU by TPX in the presence of iodide.[6] This leads to a disruption of iodine's attachment to thyroglobulin, a critical step in hormone production.[7] Chronic inhibition can lead to decreased thyroid hormone levels, compensatory stimulation of the thyroid by thyroid-stimulating hormone (TSH), and ultimately, thyroid hyperplasia and tumorigenesis.[5]

Caption: Mechanism of ETU-induced inhibition of thyroid hormone synthesis.

Conclusion

Ethylenethiourea remains a relevant compound in the fields of food safety, environmental science, and toxicology. Its formation from widely used EBDC fungicides ensures its continued presence in the food supply and environment, necessitating ongoing monitoring. The analytical methods, particularly LC-MS/MS, are well-established and provide the required sensitivity and specificity for regulatory compliance and risk assessment. Understanding the pathways of ETU formation and its mechanism of thyroid toxicity is fundamental for evaluating its risk to human health. This guide provides a consolidated technical overview to support the work of researchers and professionals dedicated to mitigating exposure and ensuring public health.

References

- 1. fungiresistance.com [fungiresistance.com]

- 2. fao.org [fao.org]

- 3. old.iupac.org [old.iupac.org]

- 4. epa.gov [epa.gov]

- 5. Ethylene Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethylenethiourea (ETU) in relation to use of ethylenebisdithiocarbamate (EBDC) fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Combined determination and confirmation of ethylenethiourea and propylenethiourea residues in fruits at low levels of detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of ethylenethiourea in canned fruits and vegetables - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. lcms.cz [lcms.cz]

- 15. research.wur.nl [research.wur.nl]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. Development and validation of ethylenethiourea determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fera.co.uk [fera.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. researchgate.net [researchgate.net]

- 22. series.publisso.de [series.publisso.de]

Navigating the Maze: A Technical Guide to Ethylenethiourea (ETU) Regulatory Limits in Agriculture

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the regulatory landscape surrounding Ethylenethiourea (ETU) in agricultural products. Tailored for researchers, scientists, and drug development professionals, this document outlines the maximum residue limits (MRLs) set by major international and national bodies, details the analytical methodologies for ETU detection, and explores the toxicological pathways of this compound.

Ethylenethiourea is a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, such as mancozeb and maneb, which have been widely used in agriculture to protect crops from fungal diseases.[1] Due to its toxicological profile, including its classification as a probable human carcinogen and a potent teratogen in animal studies, regulatory agencies worldwide have established strict limits on the amount of ETU permissible in food products.[2]

Regulatory Framework: Maximum Residue Limits (MRLs)

The permissible levels of ETU in agricultural commodities are defined by Maximum Residue Limits (MRLs), which are established by various regulatory authorities to ensure consumer safety. These limits are based on toxicological assessments and good agricultural practices.

Data Presentation: A Comparative Analysis of ETU MRLs

The following table summarizes the MRLs for Ethylenethiourea in a selection of agricultural products across key regulatory jurisdictions. It is important to note that in the United States, tolerances are established for the parent EBDC fungicides, and ETU is considered as part of the residue.[3][4] The MRLs for dithiocarbamates are often expressed as carbon disulfide (CS2), and specific regulations should be consulted for the exact residue definition.

| Food Commodity | European Union (mg/kg) | Codex Alimentarius (mg/kg) | Canada (mg/kg) | United States (mg/kg) |

| Apples | 0.05 | 0.05 | 0.05 | Tolerance for Mancozeb: 2.0 |

| Grapes | 0.05 | 0.1 | 0.05 | Tolerance for Mancozeb: 5.0 |

| Tomatoes | 0.05 | 0.5 | 0.05 | Tolerance for Mancozeb: 4.0 |

| Potatoes | 0.05 | 0.02 | 0.05 | Tolerance for Mancozeb: 0.25 |

| Lettuce | 0.05 | 0.1 | 0.05 | Tolerance for Mancozeb: 10.0 |

| Wheat | 0.02 | 0.05 | 0.1 | Tolerance for Mancozeb: 0.1 |

| Milk | 0.01 | 0.01* | 0.01 | Not specified for ETU |

Note: The Codex MRL for milk is at the limit of analytical quantitation.

Toxicological Profile: Disruption of Thyroid Hormone Synthesis

The primary mechanism of Ethylenethiourea's toxicity is its interference with the thyroid gland's function.[2] Specifically, ETU inhibits the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)).[5][6] This inhibition leads to a decrease in thyroid hormone production, which can have significant health implications, particularly during development.[7]

Below is a diagram illustrating the signaling pathway disrupted by ETU.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of ethylenethiourea determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Federal Register :: Mancozeb; Pesticide Tolerances [federalregister.gov]

- 4. Federal Register :: Mancozeb; Pesticide Tolerances [federalregister.gov]

- 5. Thyroid-Hormone–Disrupting Chemicals: Evidence for Dose-Dependent Additivity or Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Ethylenethiourea in Various Matrices using LC-MS/MS with an Ethylenethiourea-d4 Internal Standard

Audience: This document is intended for researchers, scientists, and professionals in the fields of drug development, food safety, and environmental monitoring who are involved in the quantitative analysis of Ethylenethiourea.

Introduction

Ethylenethiourea (ETU) is a metabolite and degradation product of ethylene bisdithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1] It is also utilized in industrial processes such as rubber vulcanization.[2][3] Due to its potential carcinogenicity, monitoring ETU levels in various matrices, including food, water, and biological samples, is of significant importance.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred analytical technique for the sensitive and selective determination of ETU.[5][6] The use of a stable isotope-labeled internal standard, such as Ethylenethiourea-d4 (ETU-d4), is crucial for accurate quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2][5][7][8] This application note provides detailed protocols for the analysis of ETU in water, urine, and food matrices using ETU-d4 as an internal standard.

Quantitative Data Summary

The use of ETU-d4 as an internal standard provides excellent linearity, accuracy, and precision for the quantification of ETU across different matrices and concentration ranges.

| Matrix | Calibration Range | R² | Accuracy (% Recovery) | Precision (% RSD) | LOQ |

| Drinking Water[1] | 0.004 - 2.000 ng/mL | 1.000 | 97 - 105% | 0.3 - 5% | 5.2 ng/L (LCMRL) |

| Various Waters[5] | 0.1 - 1.0 µg/L (spiked levels) | Not Specified | 73 - 104% | < 20% | 0.027 µg/L |

| Urine[7] | 2.5 - 25 µg/L | > 0.99 | 119% (at 1 µg/L) | Within-day: 1.89 - 2.50%, Day-to-day: 4.83 - 6.28% | 0.5 µg/L |

| Food[6][8] | 10 - 100 ng/g (spiked levels) | > 0.9950 | 71 - 121% | < 25% | 5 ng/g |

Experimental Protocols

Analysis of ETU in Water

This protocol is adapted from EPA Method 509.1 for the direct analysis of ETU in drinking water.[1]

a. Reagents and Materials

-

Ethylenethiourea (ETU) standard

-

This compound (ETU-d4) internal standard[1]

-

LC-MS grade methanol and water

-

Formic acid

-

Ammonium fluoride[1]

-

Glycine hydrochloride and L-cysteine hydrochloride (as preservatives)[1]

b. Sample Preparation

-

To a 10 mL water sample, add preservatives (0.5 mM glycine hydrochloride and 20 mM L-cysteine hydrochloride).[1]

-

Spike the sample with the ETU-d4 internal standard to a final concentration of 0.27 ng/mL.[1]

-

For calibration standards, spike blank water with ETU at various concentrations.

-

Filter the sample through a 0.2 µm PVDF filter directly into an autosampler vial.[1]

c. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity LC or equivalent[1] |

| Column | Appropriate for polar compounds (e.g., HILIC or mixed-mode) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Isocratic elution with a high aqueous content (e.g., 95-100% A) is often suitable.[1] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 10 - 100 µL |

| Column Temperature | 30 - 40 °C |

| MS System | Agilent 6460 Triple Quadrupole LC/MS or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| MRM Transitions | ETU: 103 -> 44.2, ETU-d4: 107 -> 48.2[3] |

| Sheath Gas Temp | 380 °C[1] |

| Sheath Gas Flow | 12 L/min[1] |

| Drying Gas Temp | 200 °C[1] |

| Drying Gas Flow | 4 L/min[1] |

| Nebulizer Pressure | 40 psig[1] |

| Capillary Voltage | 2000 V[1] |

Analysis of ETU in Urine

This protocol is based on a biomonitoring method for determining ETU in human urine.[2][7]

a. Reagents and Materials

-

ETU and ETU-d4 standards

-

LC-MS grade methanol, acetonitrile, and water

-

Dichloromethane

-

Formic acid

-

Diatomaceous earth solid-phase extraction (SPE) columns[2][7]

b. Sample Preparation

-

Pipette 2 mL of urine into a sample vial.[2]

-

Add 50 µL of a 1 mg/L ETU-d4 working solution.[2]

-

Load the sample onto a diatomaceous earth SPE column.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

c. LC-MS/MS Conditions

-

LC and MS conditions are similar to those for water analysis, with potential adjustments to the gradient to ensure separation from other urine matrix components.

Analysis of ETU in Food

This protocol is a general method for the extraction of ETU from various food matrices.[6][8][9]

a. Reagents and Materials

b. Sample Preparation

-

Homogenize a representative portion of the food sample.

-

Weigh 5 g of the homogenized sample into a centrifuge tube.

-

Add 20 mL of methanol and the ETU-d4 internal standard.[8]

-

Shake vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.[8]

-

Pass the supernatant through an alumina SPE column for cleanup.[6][8][9]

-

Collect the eluate and, if necessary, evaporate and reconstitute in the mobile phase.

c. LC-MS/MS Conditions

-

LC and MS conditions are similar to those described for water and urine analysis. The matrix complexity may require a more rigorous chromatographic separation.

Visualizations

Experimental Workflow

Caption: General workflow for the analysis of Ethylenethiourea using an internal standard.

Logical Relationship of Internal Standard Use

Caption: How ETU-d4 corrects for analytical variability.

References

- 1. lcms.cz [lcms.cz]

- 2. series.publisso.de [series.publisso.de]

- 3. researchgate.net [researchgate.net]

- 4. Determination of ethylenethiourea in crops using particle beam liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]